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1. Clinical Background and Rationale Nafamostat mesylate (NM) is a synthetic serine protease inhibitor

with a very short half-life (approximately 5-8 minutes), making it a suitable regional anticoagulant for

hemodialysis (HD) patients with a high risk of bleeding [1]. However, establishing the correct dose is

challenging; under-dosing can lead to circuit clotting and ineffective dialysis, while over-dosing increases the

risk of bleeding, allergic reactions, and costs [2] [1]. Clinical practice has relied on clinician experience and

fixed protocols, leading to variable outcomes. A study analyzing 308 effective dialysis sessions has led to the

development of a predictive model to calculate an individualized NM dose, aiming to optimize

anticoagulation efficacy while minimizing risks [2].

2. Model Development and Key Predictors The model was developed through a retrospective multicenter

study analyzing 308 hemodialysis sessions from 88 patients where anticoagulation was effective (no dialyzer

clotting) [2] [1]. Using bootstrapping and stepwise multivariable linear regression on 16 candidate variables,

the top four most important predictive features were identified [1]. The best-performing model used 12

variables and achieved an adjusted R² of 0.49 and a root mean squared error (RMSE) of 4.11 mg/h [2].

The direction and magnitude of influence for the top predictors are summarized in the table below and

visualized in the subsequent diagram.

Table 1: Key Predictors of Nafamostat Mesylate Dose in the Multivariable Linear Regression Model [2] [1]
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Predictor Variable Coefficient (95% CI) P-value Effect on Nafamostat Dose

Oral Anticoagulant Use -14.20 (-18.28 to -10.12) < 0.001 Significantly Lower

Age (per year) -0.13 (-0.19 to -0.08) < 0.001 Lower

Dry Body Weight (per kg) 0.15 (0.09 to 0.22) < 0.001 Higher

Hemoglobin (per g/dL) 1.13 (0.51 to 1.76) < 0.001 Higher

The following diagram illustrates the relationships between these key predictors and the required NM dose.
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3. Detailed Experimental Protocol This section outlines the core methodology used in the development

study [1].

3.1. Data Source and Study Population

Design: Retrospective multicenter analysis.

Data: Medical records from 12 dialysis centers over 8 months.
Inclusion Criteria: Adult hemodialysis patients receiving NM for anticoagulation due to bleeding

tendency, perioperative state, or thrombocytopenia (platelet count < 50,000/mm³).
Outcome Definition: The "non-clotted group" (used for model training) was defined by a clotting

score < 2 for both the dialyzer membrane and venous drip chamber at the end of the session. A score
of ≥2 indicated failure and placed the session in the "clotted group."
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3.2. Data Collection and Variable Selection

Variables Collected: Demographics, medical history (including malignancy, autoimmune disease,
diabetes), medications (oral anticoagulants, antiplatelet agents), vascular access, laboratory values

(hemoglobin, platelets), dialysis prescription (blood flow rate, ultrafiltration volume, membrane
material/surface area), and ESRD vintage.

Feature Selection: From an initial set of variables, 16 were selected after assessing for
multicollinearity. Bootstrapping with 10,000 samples was applied to the training set (70% of data) to

ensure robust variable selection. Six models with variable sets of different inclusion thresholds were
compared.

3.3. Model Training and Validation

The dataset was randomly split into a training set (70%) and a testing set (30%) at the session level.
A multivariable linear regression model was built on the training set.

Model performance was evaluated on the testing set using Root Mean Squared Error (RMSE), Mean
Absolute Error (MAE), Mean Absolute Percentage Error (MAPE), and adjusted R².

4. Clinical Implementation Protocol The following workflow diagram and accompanying text provide a

guide for implementing the model in a clinical or research setting.
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Clinical Implementation Workflow for Nafamostat Dosing
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4.1. Pre-Dialysis Assessment & Dose Calculation

Step 1: Patient Identification. Confirm the patient is undergoing hemodialysis and has a high

bleeding risk.
Step 2: Data Input. Collect the four key parameters for the model: Oral anticoagulant use (Yes/No),

Age (years), Dry body weight (kg), and Hemoglobin level (g/dL).
Step 3: Dose Calculation. Input the parameters into the regression equation to compute the

predicted NM dose in mg/h. The full 12-variable model is more accurate, but the core model provides
a practical starting point.

4.2. Dialysis Session and Monitoring

Step 4: Initiation. Begin hemodialysis using the calculated NM dose, administered via continuous
infusion into the arterial line of the extracorporeal circuit.

Step 5: Monitoring. At the end of the session, a trained HD nurse should visually assess the dialysis
circuit using the standardized clotting score [1]. Also, monitor for any signs of bleeding.

4.3. Post-Dialysis Evaluation & Dose Adjustment

Step 6: Feedback Loop. Based on the clotting score and bleeding observation:
If the circuit is clot-free (Score < 2) and there is no bleeding, the dose is effective and should be

maintained for the next session.
If excessive clotting is observed (Score ≥ 2), the NM dose should be increased by 12.5 mg/h

for the next session.
If bleeding is observed, the NM dose should be decreased by 12.5 mg/h for the next session

[1].

5. Limitations and Future Directions The model represents a significant step towards personalized dosing

but has limitations. Its performance (adjusted R² = 0.49) indicates that 51% of the variability in dosing is not

explained by the model, leaving room for improvement [2]. As a retrospective study, it requires prospective

and external validation in different patient populations [2] [1]. Future work should focus on:

Model Refinement: Incorporating additional physiological or real-time pharmacokinetic data [3].
Advanced Algorithms: Exploring non-linear model predictive control (NMPC), similar to approaches

used for erythropoietin dosing [4] [5].
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Clinical Integration: Validating the model in a prospective trial to establish its impact on clinical

outcomes like bleeding rates, circuit survival, and cost-effectiveness.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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